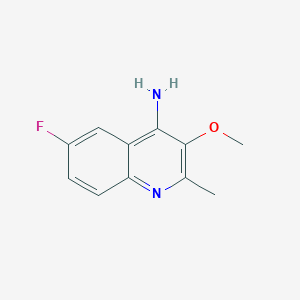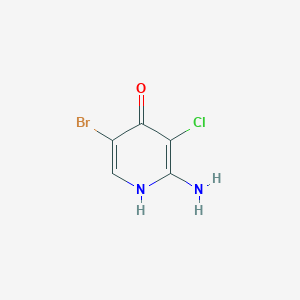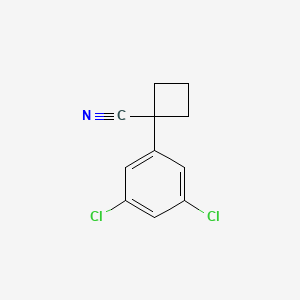
4-(2-Bromobutyl)pyridine hydrobromide
Übersicht
Beschreibung
“4-(2-Bromobutyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 1803584-53-3 . It is a versatile compound used in scientific research, with applications ranging from organic synthesis to drug development.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12BrN.BrH . The InChI code is 1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 295.02 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Hyperbranched Polyelectrolytes Synthesis
A study by Monmoton et al. (2008) demonstrated the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from commercially available 3,5-lutidine. These monomers were used to produce new hyperbranched polyelectrolytes through poly(N-alkylation), offering a novel approach to creating materials with potential applications in electronics and catalysis due to their unique structural properties. The study provided insights into the reaction kinetics and structural characteristics of these polyelectrolytes, highlighting their potential in various scientific applications Monmoton et al., 2008.
Bromination Agent for Metal Complexes
Research by Raman et al. (2005) utilized pyridinium hydrobromide perbromide as a brominating agent for the Schiff base chelates of various metals, demonstrating the compound's versatility in modifying metal complexes under different conditions. This method has implications for the synthesis of materials with specific electronic and catalytic properties, underscoring the broad utility of pyridine derivatives in materials science Raman, V. Muthuraj, & S. Ravichandran, 2005.
Environmental and Antimicrobial Applications
A study by Sahiner et al. (2013) on poly(4-vinyl pyridine) particles modified with various agents, including 4-bromo butyronitrile, demonstrated the generation of functional groups that imbue the particles with antimicrobial properties. This research points to the potential of 4-(2-Bromobutyl)pyridine hydrobromide derivatives in creating materials for environmental cleanup and microbial control, highlighting the compound's versatility beyond traditional chemical synthesis applications Sahiner & Alper O. Yasar, 2013.
Safety and Hazards
The compound is classified under the GHS07 category. It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(2-bromobutyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOIZNNJAQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)


![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)